1-Methylphenazine
Overview
Description
1-Methylphenazine is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀N₂ It is a derivative of phenazine, characterized by the presence of a methyl group attached to the nitrogen atom in the phenazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylphenazine can be synthesized through several methods, including:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization of Diphenylamines: This involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method uses oxidizing agents to cyclize the intermediate compounds.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of aryl halides with amines.
Multicomponent Approaches: These methods involve the use of multiple reactants in a single reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
1-Methylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1-carboxylic acid and other derivatives.
Reduction: Reduction reactions can convert it to dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phenazine ring.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Palladium, platinum, and other transition metal catalysts are used in various reactions.
Major Products Formed:
- Phenazine-1-carboxylic acid
- Dihydrophenazine derivatives
- Substituted phenazines with various functional groups
Scientific Research Applications
1-Methylphenazine has a wide range of applications in scientific research, including:
- Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
- Biology: It exhibits antimicrobial, antitumor, and antioxidant activities, making it a valuable compound for biological studies.
- Medicine: It is studied for its potential use in developing new drugs for treating infections, cancer, and other diseases.
- Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
1-Methylphenazine exerts its effects through various mechanisms, including:
- Electron Shuttling: It acts as an electron shuttle, transferring electrons between different molecules and altering their redox states.
- Gene Regulation: It can modulate gene expression by acting as a signaling molecule.
- Biofilm Formation: It plays a role in the formation and architecture of bacterial biofilms, enhancing bacterial survival .
Molecular Targets and Pathways:
- Topoisomerases: It inhibits topoisomerases, enzymes involved in DNA replication and transcription.
- Reactive Oxygen Species (ROS): It generates reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
1-Methylphenazine is compared with other phenazine derivatives, such as:
- Phenazine-1-carboxylic acid
- Phenazine-1-carboxamide
- 1-Hydroxyphenazine
- 2-Hydroxyphenazine
Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. It exhibits a different spectrum of biological activities and reactivity compared to other phenazine derivatives .
Properties
IUPAC Name |
1-methylphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSERCLMQZOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC3=CC=CC=C3N=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345735 | |
Record name | 1-Methylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1016-59-7 | |
Record name | 1-Methylphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.